BenchChemオンラインストアへようこそ!

Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)

Medicinal Chemistry Bioisostere ADME

Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) (CAS 1824024-00-1 free base) is a bifunctional, saturated spirocyclic building block comprising a 2-azaspiro[3.3]heptane core with a Boc-protected azetidine nitrogen at position 2 and a methylamino substituent at position 6, supplied as the hemioxalate salt. The spiro[3.3]heptane framework serves as a conformationally restricted bioisostere of piperidine, offering a rigid, three-dimensional scaffold that expands accessible chemical space beyond traditional six-membered heterocycles.

Molecular Formula C26H46N4O8
Molecular Weight 542.7 g/mol
Cat. No. B13908205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)
Molecular FormulaC26H46N4O8
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.C(=O)(C(=O)O)O
InChIInChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4;3-1(4)2(5)6/h2*9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6)
InChIKeyOIDHVQAEOVTMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid): Procurement-Ready Spirocyclic Building Block


Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) (CAS 1824024-00-1 free base) is a bifunctional, saturated spirocyclic building block comprising a 2-azaspiro[3.3]heptane core with a Boc-protected azetidine nitrogen at position 2 and a methylamino substituent at position 6, supplied as the hemioxalate salt [1]. The spiro[3.3]heptane framework serves as a conformationally restricted bioisostere of piperidine, offering a rigid, three-dimensional scaffold that expands accessible chemical space beyond traditional six-membered heterocycles [2]. The compound is primarily employed as a PROTAC (proteolysis-targeting chimera) linker precursor and as a versatile intermediate in medicinal chemistry campaigns requiring defined exit vectors and controlled physicochemical properties .

Why Piperidine, 1-Azaspiro[3.3]heptane, or Other 2-Azaspiro Analogs Cannot Directly Replace Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)


Although the 2-azaspiro[3.3]heptane scaffold is broadly recognized as a piperidine bioisostere , generic substitution among spirocyclic analogs is not feasible because the specific substitution pattern—Boc at N-2, methylamino at C-6, and hemioxalate salt form—dictates orthogonal reactivity, physicochemical properties, and the spatial orientation of functional groups . The 2-aza regioisomer positions the basic nitrogen γ to the azetidine ring, yielding distinct pKa and logD behaviour compared to 1-azaspiro[3.3]heptane analogs [1]. The methylamino exit vector enables secondary amine chemistry (e.g., reductive amination, amide coupling) inaccessible to the corresponding hydroxy or unsubstituted analogs. Furthermore, the hemioxalate salt enhances crystallinity, handling, and aqueous solubility relative to the free base, directly impacting procurement and formulation workflows . These combined features create a unique reactivity and property profile that cannot be replicated by simply interchanging in-class compounds.

Quantitative Differentiation Evidence for Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)


Aqueous Solubility and Metabolic Stability Advantage of the Spiro[3.3]heptane Core over Cyclohexane/Piperidine Analogs

The spiro[3.3]heptane scaffold confers higher aqueous solubility and a trend toward improved metabolic stability compared to traditional cyclohexane/piperidine frameworks. Burkhard et al. (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit superior aqueous solubility relative to their cyclohexane analogues, with the enhanced sp³ character and rigid geometry contributing to lower intrinsic clearance in microsomal stability assays [1]. When a 2-azaspiro[3.3]heptane moiety was incorporated into an LSD1 inhibitor (Compound 34), in vitro microsomal stability improved over the corresponding piperidine analog; the compound also demonstrated anti-tumor activity and oral efficacy in a xenograft model [2]. This scaffold-level advantage is directly relevant to tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid), which carries the same core structure and thus inherits these property benefits.

Medicinal Chemistry Bioisostere ADME

Lipophilicity (logD₇.₄) Modulation: 2-Azaspiro[3.3]heptane vs. Piperidine, Piperazine, and Morpholine

Degorce et al. (2019) analyzed azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines. In most cases, introducing the spirocyclic center lowered the measured logD₇.₄ by up to −1.0 log unit relative to the parent heterocycle. However, N-linked 2-azaspiro[3.3]heptane (the connectivity present in the target compound) was a notable exception, increasing logD₇.₄ by as much as +0.5 [1]. This differential behavior means that tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid), which features N-linked 2-aza connectivity, will impart distinct lipophilicity effects compared to C-linked azaspiro[3.3]heptane analogs or 1-azaspiro[3.3]heptane regioisomers. This property is quantifiable and predictable, enabling rational compound design when logD modulation is required.

Physicochemical Properties Lipophilicity logD

Basicity (pKa) Equivalence Among 2-Azaspiro[3.3]heptane, 1-Azaspiro[3.3]heptane, and Piperidine

Experimental pKa measurements for the conjugate acids of 1-azaspiro[3.3]heptane·HCl (pKa = 11.4) and its derivatives (pKa = 11.2–11.3) were found to be nearly identical to that of piperidine·HCl [1]. Comparative analysis of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane indicates that basicity of the nitrogen atom is largely conserved across these three structural frameworks [2]. For tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid), the Boc group at N-2 neutralizes that nitrogen's basicity, leaving the methylamino group at C-6 as the primary basic center. While the pKa of this specific methylamino substituent has not been reported, the scaffold-level conservation of basicity supports its use as a piperidine mimetic in contexts where protonation state must be preserved.

Basicity pKa Bioisostere Validation

Orthogonal Reactivity: Dual Functionalization Capability via Boc-Protected Azetidine and Free Methylamino Groups

This compound uniquely combines a Boc-protected secondary amine (azetidine N-2) and a free secondary methylamino group (C-6) on the same spirocyclic scaffold. The Boc group protects the azetidine nitrogen during reactions targeting the methylamino group (e.g., amide coupling, reductive amination, or sulfonylation), and can be subsequently deprotected under acidic conditions to reveal a second reactive amine handle . By contrast, the 6-hydroxy analog (2-Boc-2-azaspiro[3.3]heptane-6-ol) offers only one amine exit vector and an alcohol, while 2-Boc-2-azaspiro[3.3]heptane-6-amine differs in having a primary rather than secondary amine, altering both reactivity and steric profile. The methylamino group provides a balance of nucleophilicity and steric accessibility that is distinct from both primary amino and hydroxyl analogs . This orthogonal protection strategy is explicitly exploited in PROTAC linker design, where controlled sequential functionalization is essential .

Synthetic Chemistry Orthogonal Protection PROTAC Linkers

Hemioxalate Salt Form: Enhanced Crystallinity, Handling, and Aqueous Solubility vs. Free Base

The compound is supplied as the hemioxalate salt (CAS 1824024-00-1 refers to the free base; the hemioxalate has CAS 2891598-94-8 ), which is widely recognized across spirocyclic amine building blocks to improve stability, crystallinity, and aqueous solubility for biological testing . Literature on related spirocyclic hemioxalate salts (e.g., 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate, 5-azaspiro[3.4]octane hemioxalate) consistently reports enhanced aqueous solubility compared to the free base, facilitating dissolution in polar media for in vitro assays and simplifying handling during solid dispensing . While head-to-head solubility data for the hemioxalate vs. free base of *this specific compound* have not been published, the class-level behavior is well established and directly applicable: hemioxalate salts of spirocyclic amines predictably offer superior solid-state properties compared to the corresponding free bases.

Salt Selection Formulation Solid-State Properties

Regiochemical Differentiation: 2-Aza vs. 1-Aza Connectivity Determines Geometry and Metabolic Stability

The 2-azaspiro[3.3]heptane framework (proposed in 2010 by Carreira) and the 1-azaspiro[3.3]heptane framework (developed in 2023 by Enamine) are both piperidine bioisosteres, but exhibit critical differences . The 1-aza regioisomer demonstrated improved metabolic stability over the 2-aza variant, likely due to differences in nitrogen positioning and electronic environment . However, the 2-aza scaffold (as in the target compound) has a longer track record in medicinal chemistry, with validated applications in M₄ muscarinic receptor antagonists [1], fetal hemoglobin inducers [2], and LSD1 inhibitors [3]. For users who prioritize an established literature precedent and known SAR over the latest regioisomeric innovation, the 2-aza scaffold is the appropriate choice. The methylamino substituent at C-6 further distinguishes this specific compound within the 2-aza subfamily from the 6-unsubstituted, 6-hydroxy, or 6-oxo variants.

Regiochemistry Bioisostere Geometry Metabolic Stability

Procurement-Relevant Application Scenarios for Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)


PROTAC Linker Assembly Requiring Orthogonal N-Functionalization

In PROTAC design, a linker must connect an E3 ubiquitin ligase ligand to a target protein ligand via stable covalent bonds. The target compound's Boc-protected azetidine and free methylamino group enable sequential, orthogonal conjugation: the methylamino handle can be reacted first (e.g., amide coupling to the target ligand), followed by Boc deprotection and attachment of the E3 ligase ligand [1]. This order of operations is not accessible with 6-hydroxy or 6-oxo analogs, which lack a secondary amine at C-6. The hemioxalate salt form facilitates accurate weighing and dissolution in DMSO or DMF for solution-phase conjugation, reducing variability in linker stoichiometry [2].

Piperidine Bioisostere Replacement in Lead Optimization with Controlled logD Modulation

When a lead series containing a piperidine moiety exhibits suboptimal lipophilicity or metabolic stability, the 2-azaspiro[3.3]heptane scaffold can serve as a direct replacement. The N-linked 2-aza connectivity in this compound is expected to increase logD₇.₄ by up to +0.5 relative to the parent piperidine [1], a predictable shift that can be exploited to fine-tune permeability without resorting to additional lipophilic substituents. Simultaneously, the scaffold trend toward improved aqueous solubility and microsomal stability (established for spiro[3.3]heptanes as a class [2]) offers a dual benefit. The free methylamino group provides a synthetic handle for further diversification without requiring deprotection.

Fragment-Based Drug Discovery Requiring a Rigid, Sp³-Rich Scaffold with Dual Vector Functionality

Fragment-based screening campaigns increasingly demand sp³-rich, three-dimensional building blocks that explore novel chemical space beyond flat aromatic systems [1]. The 2-azaspiro[3.3]heptane core provides a rigid, conformationally constrained framework with two distinct functionalization vectors oriented at approximately 90° [2]. The methylamino group at C-6 and the Boc-protected azetidine at N-2 offer differentiated reactivity, enabling fragment growth in two directions with orthogonal chemistry. This dual-vector capability distinguishes this compound from monofunctional spiro[3.3]heptanes and makes it suitable for generating diverse fragment libraries.

M₄ Muscarinic Receptor Antagonist or Fetal Hemoglobin Inducer Chemical Series Initiation

The 2-azaspiro[3.3]heptane scaffold has demonstrated validated biological activity in at least three target classes: M₄ muscarinic acetylcholine receptor antagonism [1], fetal hemoglobin induction for β-thalassemia/sickle cell disease [2], and LSD1 inhibition for oncology [3]. The target compound's methylamino substitution at C-6 positions it as a versatile precursor for synthesizing analogs within these established chemotypes. Researchers initiating new chemical series in these or related target areas can leverage the existing SAR knowledge base associated with the 2-azaspiro[3.3]heptane scaffold, accelerating hit-to-lead progression compared to unexplored spirocyclic frameworks.

Quote Request

Request a Quote for Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.